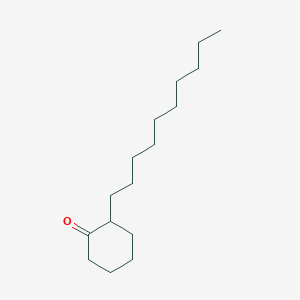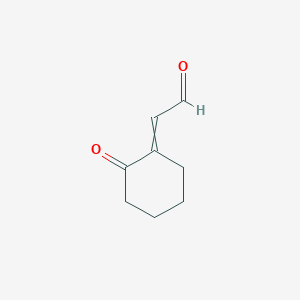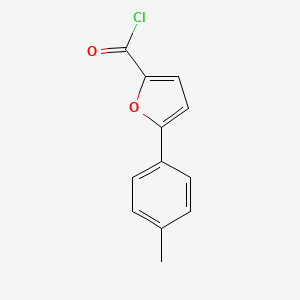![molecular formula C24H20N2O B14597227 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine CAS No. 61075-33-0](/img/structure/B14597227.png)
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazine core substituted with phenyl and phenoxy groups. The presence of the 2-methylprop-2-en-1-yl group adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the phthalazine core. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like alkoxides for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine involves its interaction with specific molecular targets. The phenoxy and phenyl groups can participate in π-π stacking interactions with aromatic residues in proteins, while the phthalazine core can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- 2-Methyl-1-phenyl-1-propene
- 2-Methyl-2-propen-1-ol
Uniqueness
1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine is unique due to its phthalazine core, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61075-33-0 |
|---|---|
Formule moléculaire |
C24H20N2O |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
1-[2-(2-methylprop-2-enyl)phenoxy]-4-phenylphthalazine |
InChI |
InChI=1S/C24H20N2O/c1-17(2)16-19-12-6-9-15-22(19)27-24-21-14-8-7-13-20(21)23(25-26-24)18-10-4-3-5-11-18/h3-15H,1,16H2,2H3 |
Clé InChI |
ULUXWLLRCYSEGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1=CC=CC=C1OC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(4-nitrophenyl)methoxy]-3,5-diphenyl-1H-pyrazole](/img/structure/B14597148.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)

![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)


![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)



![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
